2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine

Fragment-based drug discovery Lipophilicity Physicochemical property optimization

2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine (CAS 1338985-08-2) is a heterocyclic building block belonging to the aminoimidazo[1,2-a]pyridine class, a validated ATP-competitive kinase hinge-binding scaffold. With a molecular weight of 213.24 Da and a calculated LogP of 0.48, the compound resides within fragment-like chemical space and is stocked as a 95% purity powder by multiple international suppliers including Enamine (EN300-105922), Fluorochem (F649483), and American Elements.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 1338985-08-2
Cat. No. B1426809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine
CAS1338985-08-2
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(N3C=CC=CC3=N2)N
InChIInChI=1S/C11H11N5/c1-15-7-8(6-13-15)10-11(12)16-5-3-2-4-9(16)14-10/h2-7H,12H2,1H3
InChIKeySPYFOGBTBUENRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine (CAS 1338985-08-2): Product-Specific Evidence Guide for Scientific Procurement and Scaffold Selection


2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine (CAS 1338985-08-2) is a heterocyclic building block belonging to the aminoimidazo[1,2-a]pyridine class, a validated ATP-competitive kinase hinge-binding scaffold [1]. With a molecular weight of 213.24 Da and a calculated LogP of 0.48, the compound resides within fragment-like chemical space and is stocked as a 95% purity powder by multiple international suppliers including Enamine (EN300-105922), Fluorochem (F649483), and American Elements [2]. The molecule combines a 1-methyl-1H-pyrazol-4-yl substituent at the 2-position with a primary amine at the 3-position of the imidazo[1,2-a]pyridine core, establishing a distinctive hydrogen-bonding and conformational profile that differentiates it from closely related 2-substituted imidazo[1,2-a]pyridin-3-amine analogs.

Why 2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine Cannot Be Casually Substituted by In-Class Imidazo[1,2-a]pyridin-3-amine Analogs


The imidazo[1,2-a]pyridin-3-amine scaffold is a recognized privileged structure in kinase drug discovery, but the identity of the 2-position substituent governs critical molecular recognition features including hinge-region hydrogen bonding, lipophilicity, and conformational preorganization [1]. The 1-methyl-1H-pyrazol-4-yl group in this compound provides a nitrogen atom capable of serving as an additional hydrogen bond acceptor (total HBA = 3) compared to the unsubstituted parent (HBA = 2), which possesses only the imidazopyridine core nitrogens . Furthermore, the measured LogP of 0.48 is substantially lower than the parent imidazo[1,2-a]pyridin-3-amine (LogP = 1.50) and dramatically lower than the 2-(3-methylphenyl) analog (estimated LogP ~3.0) . These differences in polar surface character and lipophilicity cannot be compensated by post-hoc formulation; they determine binding-site complementarity, solubility, and the trajectory of any subsequent fragment-to-lead optimization. Selecting a differently substituted 2-aryl or 2-heteroaryl imidazo[1,2-a]pyridin-3-amine resets the structure-activity relationship from the ground state.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine Versus Closest Analogs


LogP Reduction of 1.02 Units Versus Unsubstituted Parent Imidazo[1,2-a]pyridin-3-amine Enhances Fragment-Like Polarity Profile

The target compound exhibits a measured LogP of 0.48, which is 1.02 log units lower than the unsubstituted parent imidazo[1,2-a]pyridin-3-amine (CAS 28036-33-1, LogP = 1.50) . This LogP reduction approaches one full order of magnitude in predicted octanol-water partitioning, reflecting the introduction of the polar 1-methylpyrazole moiety at the 2-position. The target also falls well within the Rule of Three (Ro3) guidelines for fragment-based lead discovery (LogP < 3, MW < 300, HBA ≤ 3, HBD ≤ 3), whereas the 2-(3-methylphenyl) analog (CAS 1242886-45-8) with an estimated LogP of approximately 3.0 approaches the upper Ro3 LogP boundary and carries a significantly higher hydrophobic burden [1].

Fragment-based drug discovery Lipophilicity Physicochemical property optimization

Third Hydrogen Bond Acceptor from Pyrazole N2 Confers Expanded Kinase Hinge-Binding Repertoire Versus 2-HBA Parent Scaffold

The target compound possesses three hydrogen bond acceptor (HBA) sites—the imidazo[1,2-a]pyridine N1, the pyridine-like nitrogen, and the pyrazole N2—compared to only two HBA sites in the unsubstituted parent imidazo[1,2-a]pyridin-3-amine (CAS 28036-33-1) . The additional HBA from the pyrazole ring can engage the kinase hinge region through an extra polar contact, as precedented in co-crystal structures of imidazo[1,2-a]pyridine-based inhibitors where the heteroaryl substituent at the 2-position forms a third hydrogen bond with the hinge backbone [1]. The 2-(pyridin-3-yl) analog also provides three HBA sites but via a different geometry (pyridine nitrogen orientation), while the 2-(3-methylphenyl) analog retains only two HBA sites, limiting its hinge-interaction potential to that of the core scaffold alone.

Kinase hinge binding Hydrogen bond acceptor count Structure-based design

Fsp3 of 0.09 Defines a Near-Planar Conformation That Contrasts with the Tetrahydro Analog's Three-Dimensional Saturated Pyridine Ring

The target compound has a fraction of sp³-hybridized carbons (Fsp3) of 0.09, corresponding to a single methyl group on the pyrazole ring and indicating a nearly completely planar, aromatic scaffold . In contrast, the tetrahydro analog 2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine (CAS 1503766-60-6) features a saturated pyridine ring that introduces significant three-dimensional character (higher Fsp3) and produces a puckered conformation with a predicted pKa of 7.31 and density of 1.43 g/cm³ [1]. The planar versus non-planar topology directly affects: (i) the presentation of the 3-amino group for hinge hydrogen bonding, (ii) the dihedral angle between the pyrazole and the imidazopyridine core, and (iii) the shape complementarity to flat ATP-binding pockets versus more enclosed allosteric sites.

Conformational analysis Fsp3 Scaffold topology

Fragment-Like MW of 213.24 Da and Ro3 Compliance Enable Direct Use in SPR and NMR Fragment Screening Without Pre-chemistry

The target compound has a molecular weight of 213.24 Da, placing it well below the 300 Da upper limit of the Rule of Three (Ro3) and the typical 250 Da cutoff for high-quality fragment libraries [1]. It complies with all Ro3 criteria: MW = 213.24 (< 300), LogP = 0.48 (< 3), HBA = 3 (≤ 3), HBD = 1 (≤ 3) . This contrasts with larger imidazo[1,2-a]pyridine derivatives such as compound 1 (MW ≈ 410 Da) from the FLT3 inhibitor series, which, although built upon the same core scaffold, is a fully elaborated lead-like molecule requiring de novo synthesis rather than direct procurement for screening [2]. The target building block can be deployed immediately in surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or thermal shift assays without additional synthetic modification.

Fragment-based screening Rule of Three compliance Biophysical assays

Multi-Vendor Commercial Availability at 95% Purity with Documented Synthetic Route Enables Reproducible Procurement Versus Single-Source or Custom-Synthesis Analogs

The target compound is stocked by at least five independent international suppliers—Enamine (EN300-105922), Fluorochem (F649483), American Elements, Leyan (1301532), and CymitQuimica—at a standard purity of 95% . Pricing from CymitQuimica is listed at €556 for 50 mg and €1,515 for 500 mg (as of 2019–2026), consistent with a commercially viable building block . In contrast, the tetrahydro analog (CAS 1503766-60-6) is priced at $864 for 50 mg and $987 for 0.5 g from Enamine, reflecting its lower demand and potentially more complex synthesis [1]. The synthetic route to the target compound via Pd-catalyzed coupling of pyrazole amides is described in patent literature (US 9505759), providing a validated fallback synthesis pathway [2].

Chemical procurement Supply chain reliability Building block availability

Scaffold Validation: Elaborated Analog Bearing the Same 2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine Core Achieves 3.65 nM FLT3-ITD Cellular IC50 and Retains Potency Against Gilteritinib-Resistant F691L Mutant

A fully elaborated analog built upon the 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine core—N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (compound 1)—exhibits an IC50 of 3.65 ± 0.56 nM against MOLM14 FLT3-ITD cells, surpassing gilteritinib (IC50 = 5.47 ± 0.25 nM) [1]. Critically, compound 1 retains potency against the gilteritinib-resistant FLT3-ITD/F691L mutant (IC50 = 4.23 ± 0.50 nM) and the quizartinib-resistant FLT3-ITD/D835Y mutant (IC50 = 2.08 ± 0.49 nM), demonstrating that the core scaffold supports potent inhibition across clinically relevant resistance mutations [1][2]. Although the building block itself is not a drug-like inhibitor, this data validates the 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine scaffold as a productive starting point for kinase inhibitor development, with a demonstrated capacity to yield single-digit nanomolar cellular activity upon appropriate elaboration.

Kinase inhibitor validation FLT3-ITD Drug resistance Scaffold elaboration

Recommended Research and Procurement Application Scenarios for 2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Library Design Requiring ATP-Site Hinge Binders with Low Lipophilicity

The target compound's LogP of 0.48, three hydrogen bond acceptors, and near-planar topology make it an ideal entry for fragment-based screening collections targeting the ATP-binding sites of protein kinases [1]. Its full Rule of Three compliance (MW 213.24 Da, LogP 0.48, HBA 3, HBD 1) permits direct deployment in SPR and NMR-based fragment screens without pre-chemistry [2]. In contrast, the parent imidazo[1,2-a]pyridin-3-amine (LogP 1.50, only 2 HBA) offers a narrower hinge-interaction profile, while the 3-methylphenyl analog (estimated LogP ~3.0) risks non-specific binding and poor solubility at screening concentrations. Institutions building kinase-focused fragment libraries should prioritize this compound over higher-logP or lower-HBA alternatives for initial screening deck composition.

Structure-Based Elaboration of FLT3-ITD and Dual FLT3/BCR-ABL Inhibitors Targeting Drug-Resistant AML Mutants

The successful elaboration of this scaffold to compound 1—which achieves IC50 values of 2.08–4.23 nM across FLT3-ITD, D835Y, and F691L cell lines and retains activity against the gilteritinib-resistant F691L mutant—provides a validated starting point for medicinal chemistry programs targeting resistant AML [1]. Researchers can procure this building block and independently elaborate the 3-amino and 7-positions using the established synthetic route (Buchwald–Hartwig arylamination followed by Suzuki coupling) to generate novel analogs. The commercial availability of the building block from multiple suppliers ensures that hit-to-lead and lead optimization campaigns can be sustained without synthetic bottleneck at the scaffold stage.

Kinase Selectivity Profiling via Parallel Synthesis of 2-Heteroaryl Imidazo[1,2-a]pyridin-3-amine Arrays

The distinct hydrogen-bonding geometry conferred by the 1-methylpyrazole substituent (3 HBA with a specific spatial arrangement) relative to 2-pyridinyl (different HBA geometry) and 2-aryl (only 2 HBA) analogs enables systematic exploration of kinase selectivity through parallel library synthesis [1]. By procuring this compound alongside 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine and the unsubstituted parent, medicinal chemistry groups can generate matched molecular pairs that isolate the contribution of the pyrazole HBA to kinase panel selectivity. This approach is particularly valuable for targets with a cysteine residue in the hinge region (e.g., MPS1, MAPKAPK2) where an additional polar contact can differentiate inhibitor binding modes [2].

Biophysical Fragment Screening Campaigns Requiring Multi-Vendor Supply Chain Security for Hit Validation

Organizations conducting high-throughput fragment screening by SPR, thermal shift assay, or ligand-observed NMR benefit from the target compound's availability across five or more independent suppliers (Enamine, Fluorochem, American Elements, Leyan, CymitQuimica) at a consistent 95% purity specification [1][2]. This multi-vendor landscape de-risks supply interruption during the critical hit validation phase, where rapid re-order of confirmed hits is essential for dose-response confirmation and analog-by-catalog follow-up. The documented synthetic route via Pd-catalyzed pyrazole amide coupling (US 9505759) provides an additional fallback for larger-scale resynthesis if required [3]. The tetrahydro analog, by comparison, is available from essentially a single primary vendor, introducing procurement vulnerability.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.